molecular formula C12H9N3O4S B015701 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline CAS No. 118876-57-6

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

Cat. No.: B015701
CAS No.: 118876-57-6
M. Wt: 291.28 g/mol
InChI Key: WMMJNDRCLVWVIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline typically involves multi-step organic reactions. One common method includes the nitration of a benzoquinoxaline precursor, followed by reduction and sulphonation steps . The reaction conditions often require controlled temperatures and the use of specific solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is unique due to its specific functional groups and their positions on the benzoquinoxaline core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in both chemical synthesis and biological research .

Properties

IUPAC Name

2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMJNDRCLVWVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152255
Record name 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118876-57-6
Record name 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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